molecular formula C17H18ClFN2O2S B248529 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine

Cat. No. B248529
M. Wt: 368.9 g/mol
InChI Key: YUFNAPOBQSZXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine acts as an antagonist of the serotonin 5-HT3 receptor by binding to the receptor and blocking the binding of serotonin. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine. 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine also inhibits the uptake of these neurotransmitters by binding to the transporters that are responsible for their reuptake.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of the serotonin 5-HT3 receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine. 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has also been found to inhibit the uptake of these neurotransmitters, which can lead to an increase in their extracellular concentrations. These effects of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine have been studied in various animal models and have implications for the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has several advantages as a tool compound in scientific research. It is a potent and selective antagonist of the serotonin 5-HT3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine also inhibits the uptake of neurotransmitters such as dopamine and norepinephrine, which makes it a valuable tool for studying the role of these neurotransmitters in mood regulation and reward pathways. However, 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine also has some limitations for lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine in animal models can be complicated by its potential toxicity and side effects.

Future Directions

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has several potential future directions for scientific research. One direction is the development of more potent and selective antagonists of the serotonin 5-HT3 receptor. Another direction is the investigation of the role of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine in the treatment of various neurological and psychiatric disorders. 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has been found to have potential therapeutic effects in animal models of depression, anxiety, and addiction. Further research is needed to determine the safety and efficacy of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine in human clinical trials. Finally, 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine can also be used as a tool compound for studying the role of neurotransmitters such as dopamine and norepinephrine in various physiological processes.

Synthesis Methods

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-fluorobenzylpiperazine in the presence of a base. The resulting product is a white solid that can be purified by recrystallization. This synthesis method has been optimized to produce high yields of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine with high purity.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has been extensively studied for its potential use as a tool compound in scientific research. It has been found to be a potent and selective antagonist of the serotonin 5-HT3 receptor, which is involved in various physiological processes such as nausea, vomiting, and anxiety. 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has also been found to inhibit the uptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation and reward pathways.

properties

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine

Molecular Formula

C17H18ClFN2O2S

Molecular Weight

368.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H18ClFN2O2S/c18-15-5-7-16(8-6-15)24(22,23)21-11-9-20(10-12-21)13-14-3-1-2-4-17(14)19/h1-8H,9-13H2

InChI Key

YUFNAPOBQSZXLL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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